molecular formula C10H13B B1290035 1-(Bromomethyl)-2-isopropylbenzene CAS No. 103324-37-4

1-(Bromomethyl)-2-isopropylbenzene

Cat. No. B1290035
CAS RN: 103324-37-4
M. Wt: 213.11 g/mol
InChI Key: MNFHEXAXUHCTBY-UHFFFAOYSA-N
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Description

Bromomethyl compounds, such as 1-(Bromomethyl)-2-isopropylbenzene, typically consist of a benzene ring substituted with a bromomethyl group . They are often used as intermediates for organic synthesis and pharmaceuticals .


Synthesis Analysis

The synthesis of bromomethyl compounds can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products .


Molecular Structure Analysis

The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .


Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers . The free energy differences between isomers of brominated cyclohexyl systems have been explored, providing information on their stability and conformational preferences.

Scientific Research Applications

Synthesis of Block Copolymers

“1-(Bromomethyl)-2-isopropylbenzene” can be used in the synthesis of block copolymers. For example, it has been used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .

Intermediate for Organic Synthesis

This compound is employed as an intermediate for organic synthesis . It plays a crucial role in the production of various organic compounds.

Pharmaceutical Applications

“1-(Bromomethyl)-2-isopropylbenzene” is also used in the pharmaceutical industry . It is used in the synthesis of various pharmaceutical compounds.

Synthesis of Cyclopropanes

This compound has been used in the synthesis of cyclopropanes. Cyclopropanes are cyclic organic compounds that have a variety of applications in scientific research.

Synthesis of Heterocycles

“1-(Bromomethyl)-2-isopropylbenzene” has been used in the synthesis of heterocycles. Heterocycles are organic compounds that contain at least one atom other than carbon within the ring structure.

Alkylating Agent in Peptide Synthesis

This compound has been used as an alkylating agent in peptide synthesis. Alkylation is a process where an alkyl group is transferred from one molecule to another.

7. Reagent in the Synthesis of Amides “1-(Bromomethyl)-2-isopropylbenzene” has been used as a reagent in the synthesis of amides. Amides are a type of organic compound that have a wide range of applications in scientific research.

8. Catalyst for the Synthesis of Polymers This compound has been used as a catalyst for the synthesis of polymers . It helps to speed up the polymerization process, making it more efficient.

Safety and Hazards

Brominated compounds can be hazardous. They are often flammable and can cause skin irritation. They may also be harmful to aquatic life with long-lasting effects .

Future Directions

The future directions of research on bromomethyl compounds could involve the development of novel anticancer drugs with different mechanisms of action . The hybridization of this moiety with other anticancer pharmacophores has emerged as a potent breakthrough in the treatment of cancer to decrease its side effects and increase its efficiency .

properties

IUPAC Name

1-(bromomethyl)-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFHEXAXUHCTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630630
Record name 1-(Bromomethyl)-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103324-37-4
Record name 1-(Bromomethyl)-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 1.7M tert-BuLi (26 ml, 44 mmol) dropwise, at −78° C. under inert atmosphere, to a solution of 1-Iodo-2-iso-propylbenzene (5 g, 20.3 mmol) in 70 ml of dry THF and stir. After 10 min, add Paraformaldehyde (2 g, 66.7 mmol) in a single portion. Stir the reaction at this temperature for 15 min and then at room temperature for 2 h. Add a saturated aqueous solution of NH4Cl and extract with CH2Cl2 three times. Dry the combined organic extracts over Na2SO4, filter and concentrate under reduced pressure to give a residue. Purify the residue by column chromatography on silica gel eluting with CH2Cl2 to afford pure (2-Isopropyl-phenyl)-methanol as pale purple oil. Add aqueous concentrated HBr (15 ml) to a solution of (2-Isopropyl-phenyl)-methanol (1,93 g, 12.85 mmol) in CH2Cl2(15 ml) and stir at room temperature. After 2 h. separate phases and wash the organic one with H2O; dry over Na2SO4 and evaporate at vacuum to obtain a residue. Purify the residue by column chromatography on silica gel eluting with CH2Cl2 to obtain 1-Bromomethyl-2-isopropyl-benzene as very pale pink light oil. 1H-NMR (CDCl3, 200 MHz): δ 7.33-7.25 (m, 3H), 7.19-7.11 (m, 1H), 4.58 (s, 1H), 3.31 (sep, J=6.8 Hz, 1H), 1.30 (d, J=6.8 Hz, 6H).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
12.85 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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